![molecular formula C11H15N3O2 B1532027 Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate CAS No. 1877407-73-2](/img/structure/B1532027.png)
Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate
Overview
Description
“Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate” is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . It is used for pharmaceutical testing .
Synthesis Analysis
While specific synthesis methods for “Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate” were not found, there are related studies on the synthesis of similar compounds. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Drug Discovery and Development
The pyridazine ring, a core component of Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate, is known for its unique physicochemical properties. These include weak basicity, high dipole moment, and robust hydrogen-bonding capacity, which are crucial in drug-target interactions . This compound can be used to enhance molecular recognition and has the potential to reduce interactions with the cardiac hERG potassium channel, adding significant value in the development of safer pharmaceutical agents .
Pharmacological Research
Pyridazine derivatives, including Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate, have been found to exhibit a broad spectrum of pharmacological activities. Structural modifications of this compound can lead to a variety of pharmacodynamic profiles, making it a versatile tool in the search for new therapeutic agents .
Antimicrobial Agents
Research indicates that pyridazine derivatives possess antimicrobial properties. Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate could be used as a scaffold for developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance .
Anti-Inflammatory and Analgesic Applications
The pyridazine moiety is associated with anti-inflammatory and analgesic activities. This compound could be explored for its efficacy in reducing inflammation and pain, which is beneficial for conditions such as arthritis and other inflammatory diseases .
Cardiovascular Drug Design
Pyridazinone, a derivative of pyridazine, has been historically explored for cardiovascular drugs. Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate could be investigated for its potential in treating cardiovascular diseases, given its structural relation to pyridazinone .
Neurological Disorder Treatments
Some pyridazine derivatives have shown activity in treating neurological disorders. Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate may have applications in this field, contributing to the development of treatments for conditions such as Alzheimer’s disease and Parkinson’s disease .
Anticancer Research
The pyridazine ring is present in some anticancer agents. As such, Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate could be a valuable asset in anticancer drug research, helping to design novel therapies that target specific cancer cells .
Agrochemical Development
Beyond pharmaceuticals, pyridazine derivatives have uses in agrochemicals. Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate could be utilized in the development of new pesticides or herbicides, contributing to agricultural productivity and pest management .
Mechanism of Action
Target of Action
Pyridazine derivatives, which include methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate may interact with its targets in a similar manner.
Biochemical Pathways
Pyridazinone derivatives have been shown to impact a variety of biochemical pathways, leading to a wide range of pharmacological activities .
Pharmacokinetics
The compound’s molecular weight of 22126 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Pyridazinone derivatives have been shown to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
properties
IUPAC Name |
methyl 6-piperidin-1-ylpyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-5-6-10(13-12-9)14-7-3-2-4-8-14/h5-6H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZAECLJHHKKSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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